molecular formula C8H7BrF2O B12437379 4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene CAS No. 887585-20-8

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene

Cat. No.: B12437379
CAS No.: 887585-20-8
M. Wt: 237.04 g/mol
InChI Key: YBSQDVSUHYQQLV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromomethyl, methoxy, and difluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-methoxy-1,2-difluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to achieve the desired bromomethylation .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

Scientific Research Applications

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with specific electronic or photophysical properties.

    Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromomethyl-2,6-difluorobenzene
  • 4-Methoxy-2,6-difluorobenzene
  • 4-(Bromomethyl)-2-fluoro-6-methoxybenzene

Uniqueness

4-(Bromomethyl)-6-methoxy-1,2-difluorobenzene is unique due to the combination of bromomethyl, methoxy, and difluoro substituents on the benzene ring. This unique combination imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of both electron-withdrawing (difluoro) and electron-donating (methoxy) groups can influence the compound’s reactivity and interaction with other molecules.

Properties

CAS No.

887585-20-8

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

5-(bromomethyl)-1,2-difluoro-3-methoxybenzene

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3

InChI Key

YBSQDVSUHYQQLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CBr)F)F

Origin of Product

United States

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